(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Description
The compound "(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol" is a heterocyclic organic molecule featuring a fused triazolopyridazine ring system linked to a bicyclic octahydrocyclopenta[c]pyrrole scaffold, with a hydroxymethyl substituent at the 3a-position.
Properties
IUPAC Name |
[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-8-13-5-1-2-10(13)6-17(7-13)12-4-3-11-15-14-9-18(11)16-12/h3-4,9-10,19H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXSRQLOTYQUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a novel heterocyclic compound that combines a triazole-pyridazine moiety with an octahydrocyclopentapyrrole structure. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{16}N_{6}O
- Molecular Weight : 244.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole and pyridazine rings are known for their roles in enzyme inhibition and receptor modulation. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Kinases : Similar compounds have shown significant inhibitory effects on various kinases, including c-Met kinase, which is implicated in cancer progression.
- Antimicrobial Activity : The structural features allow for interactions with bacterial enzymes, potentially leading to antimicrobial effects.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related triazolo-pyridazine derivatives on cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
These findings indicate that compounds with similar structures to this compound exhibit significant cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the triazole and pyridazine components significantly impact biological activity. For example:
- Compounds with halogen substitutions showed varied cytotoxicity levels.
- The presence of a pyridine ring enhances binding affinity to target proteins.
Case Studies
Several case studies have focused on derivatives of the triazolo-pyridazine framework:
- Case Study on c-Met Inhibition :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The triazolopyridazine moiety in the compound shares structural homology with other nitrogen-rich heterocycles, such as those described in and . For example:
- Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives (): These compounds exhibit similar fused heterocyclic systems but differ in substituents and ring saturation. The presence of sulfur (thiazole) in these analogs may confer distinct electronic properties compared to the triazolopyridazine core.
- Tetrahydroimidazo[1,2-a]pyridine derivatives (): These feature a partially saturated imidazopyridine system, which may enhance metabolic stability compared to the fully unsaturated triazolopyridazine.
Functional Group Analysis
The hydroxymethyl group (-CH$_2$OH) at the 3a-position is a critical functional moiety. Similar groups in related compounds (e.g., the glycoside in or the nitrophenyl substituent in ) influence solubility, bioavailability, and target binding. For instance:
- Isorhamnetin-3-O-glycoside (): The glycoside group enhances water solubility, whereas the hydroxymethyl group in the target compound may balance lipophilicity for CNS penetration.
- 4-Nitrophenyl substituents (): Electron-withdrawing groups like nitro reduce basicity, contrasting with the electron-donating hydroxymethyl group.
Pharmacological and Toxicological Considerations
While the provided evidence lacks direct toxicity data for the target compound, insights can be drawn from structurally related heterocyclic amines (). For example:
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): A carcinogenic heterocyclic amine () highlights the importance of substituent positioning. The absence of aromatic amine groups in the target compound may mitigate genotoxic risks.
Critical Analysis of Evidence Limitations
- –6 primarily focus on unrelated compounds (e.g., glycosides, thiazolo-pyrimidines) or environmental toxins (–6). None directly address the target compound.
- Structural analogs (e.g., ) suggest synthetic methodologies (e.g., multi-step condensation, one-pot reactions) that could be adapted for synthesizing the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
